Molecular Weight Specification Control: Hydrolyzed Jojoba Protein vs. Hydrolyzed Wheat Protein
Hydrolyzed jojoba protein can be manufactured as two distinct, well-characterized molecular weight fractions: a high-MW fraction with peptide range 1,000–5,000 Da (average 3,000–4,000 Da) and a low-MW 'amino acid fraction' with range 75–1,000 Da (average 100–300 Da) [1]. In contrast, hydrolyzed wheat protein is subject to a CIR-mandated safety restriction requiring an average MW ≤ 3,500 Da due to contact sensitization and oral tolerance breakage concerns, effectively capping the usable peptide size range for wheat-derived hydrolysates [2]. Jojoba protein hydrolysates, reviewed in the same 2022 CIR assessment, carry no such MW restriction, providing formulators with broader peptide size flexibility.
| Evidence Dimension | Molecular weight distribution and safety-driven regulatory restriction |
|---|---|
| Target Compound Data | High-MW fraction: 1,000–5,000 Da (avg ~3,500 Da); Low-MW fraction: 75–1,000 Da (avg ~200 Da); No CIR MW restriction imposed (2022) |
| Comparator Or Baseline | Hydrolyzed Wheat Protein: CIR restricts average MW to ≤ 3,500 Da; typical commercial MW range 500–5,000 Da with safety cap at upper end |
| Quantified Difference | Jojoba protein allows peptide fractions up to 5,000 Da without regulatory safety cap; wheat protein is restricted to ≤ 3,500 Da average MW |
| Conditions | CIR Safety Assessment (2022) for jojoba; CIR Safety Assessment (2018) for wheat; Patent US6649177B2 for jojoba MW specifications |
Why This Matters
The absence of a CIR-imposed MW cap on jojoba protein hydrolysates enables formulators to utilize higher-MW peptide fractions (up to 5,000 Da) for enhanced film-forming and substantivity, a formulation flexibility not available with hydrolyzed wheat protein.
- [1] Howard MA, Midwest Grain Products Inc, Desert Whale Jojoba Protein. Formulations including hydrolyzed jojoba protein. US Patent 6,649,177 B2. Filed April 23, 2001. Issued November 18, 2003. View Source
- [2] Burnett CL, Bergfeld WF, Belsito DV, et al. Safety Assessment of Hydrolyzed Wheat Protein and Hydrolyzed Wheat Gluten as Used in Cosmetics. International Journal of Toxicology. 2018;37(Suppl 1):47S-54S. View Source
